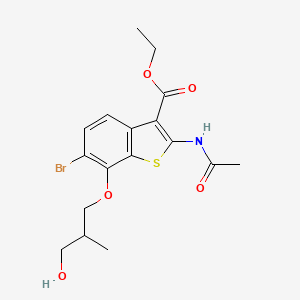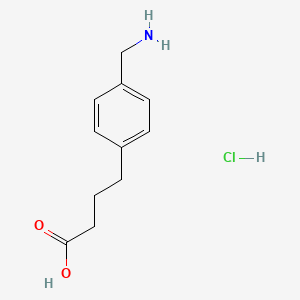
3-Methoxybenzyl methanesulfonate
Descripción general
Descripción
3-Methoxybenzyl methanesulfonate is an organic compound with the molecular formula C9H12O4S. It is a derivative of benzyl methanesulfonate, where the benzyl group is substituted with a methoxy group at the 3-position. This compound is used in various chemical reactions and has applications in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-Methoxybenzyl methanesulfonate can be synthesized through the reaction of 3-methoxybenzyl alcohol with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification.
Industrial Production Methods
In an industrial setting, the synthesis of this compound follows a similar route but may involve larger-scale equipment and more stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-Methoxybenzyl methanesulfonate undergoes various chemical reactions, including:
Nucleophilic substitution: The methanesulfonate group can be displaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzyl group can be reduced to form the corresponding toluene derivative.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in solvents like dimethylformamide or tetrahydrofuran.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Nucleophilic substitution: Products include 3-methoxybenzyl azide, 3-methoxybenzyl thiol, and 3-methoxybenzyl ether.
Oxidation: Products include 3-methoxybenzaldehyde and 3-methoxybenzoic acid.
Reduction: Products include 3-methoxytoluene.
Aplicaciones Científicas De Investigación
3-Methoxybenzyl methanesulfonate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: It serves as a protecting group for alcohols and amines in peptide synthesis and other biochemical applications.
Material Science: It is used in the preparation of functionalized polymers and materials with specific properties.
Medicinal Chemistry: It is involved in the synthesis of potential drug candidates and bioactive molecules.
Mecanismo De Acción
The mechanism of action of 3-methoxybenzyl methanesulfonate involves the formation of a reactive intermediate through the cleavage of the methanesulfonate group. This intermediate can then undergo various chemical transformations, depending on the reaction conditions and the presence of specific reagents. The molecular targets and pathways involved in these reactions are determined by the nature of the nucleophile or electrophile interacting with the compound.
Comparación Con Compuestos Similares
Similar Compounds
Benzyl methanesulfonate: Lacks the methoxy group and has different reactivity and applications.
3-Methoxybenzyl chloride: Similar structure but with a chloride group instead of a methanesulfonate group, leading to different reactivity.
3-Methoxybenzyl bromide: Similar to 3-methoxybenzyl chloride but with a bromide group, affecting its reactivity and applications.
Uniqueness
3-Methoxybenzyl methanesulfonate is unique due to the presence of both the methoxy and methanesulfonate groups, which confer specific reactivity and make it a valuable intermediate in organic synthesis. Its ability to undergo a wide range of chemical reactions makes it versatile for various applications in research and industry.
Propiedades
IUPAC Name |
(3-methoxyphenyl)methyl methanesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O4S/c1-12-9-5-3-4-8(6-9)7-13-14(2,10)11/h3-6H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDPLZPVVDSIISQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)COS(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 2-amino-4-bromobenzo[d]thiazole-7-carboxylate](/img/structure/B2672534.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]naphthalene-2-sulfonamide](/img/structure/B2672536.png)


![4-chlorobenzyl N-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]carbamate](/img/structure/B2672542.png)
![N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-2-amine](/img/structure/B2672543.png)
![1-(4-methoxyphenyl)-3-methyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B2672544.png)
![N-(4-bromophenyl)-2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2672546.png)



